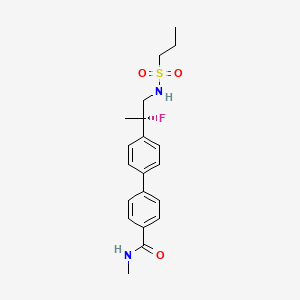

LY-503430

Descripción

Propiedades

Número CAS |

625820-83-9 |

|---|---|

Fórmula molecular |

C20H25FN2O3S |

Peso molecular |

392.5 g/mol |

Nombre IUPAC |

4-[4-[(2S)-2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide |

InChI |

InChI=1S/C20H25FN2O3S/c1-14(2)27(25,26)23-13-20(3,21)18-11-9-16(10-12-18)15-5-7-17(8-6-15)19(24)22-4/h5-12,14,23H,13H2,1-4H3,(H,22,24)/t20-/m1/s1 |

Clave InChI |

MFJKNXILEXBWNQ-HXUWFJFHSA-N |

SMILES isomérico |

CCCS(=O)(=O)NC[C@](C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |

SMILES canónico |

CCCS(=O)(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |

Origen del producto |

United States |

Foundational & Exploratory

LY-503430 solubility in DMSO and aqueous solutions

An In-depth Technical Guide on the Solubility of LY-503430 in DMSO and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, showing potential as a therapeutic agent for neurological and psychiatric disorders.[1] A critical parameter in the preclinical and clinical development of any new chemical entity is its solubility in various solvent systems. This document provides a comprehensive technical overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and aqueous solutions. It includes detailed experimental protocols for solubility determination, data presentation formats, and a discussion of the underlying signaling pathways.

Introduction to this compound

This compound acts as a positive allosteric modulator of AMPA receptors, which mediate the majority of fast excitatory neurotransmission in the central nervous system.[2] By binding to an allosteric site on the receptor, this compound enhances the glutamate-induced ion channel opening, thereby potentiating synaptic responses.[3] This mechanism of action has generated interest in its potential application for conditions where cognitive enhancement or neuroprotection is desired. The physicochemical properties of this compound, particularly its solubility, are fundamental to its formulation, bioavailability, and overall therapeutic efficacy.

Solubility of this compound

The solubility of a compound is a key determinant of its absorption and distribution in biological systems. For drug discovery and development, solubility is often assessed in both organic solvents, such as DMSO, which are commonly used for compound storage and initial screening, and in aqueous solutions that mimic physiological conditions.

Solubility in DMSO

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including many that are poorly soluble in water.[4] It is a standard solvent for the storage of compound libraries. While specific quantitative data for the solubility of this compound in DMSO is not publicly available, compounds of similar structure are often soluble in DMSO at concentrations suitable for in vitro assays (typically in the millimolar range).

Table 1: Illustrative Solubility of this compound in DMSO

| Parameter | Value (Hypothetical) |

|---|---|

| Solubility | > 50 mM |

| Temperature | 25°C |

| Method | Visual Inspection |

Note: The value presented in this table is hypothetical and serves as an example of how solubility data would be reported. Actual solubility should be determined experimentally.

Aqueous Solubility

Aqueous solubility is a critical factor for the oral bioavailability of a drug.[5] The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium. Most drugs are weak acids or bases, and their solubility can be significantly influenced by the pH of the environment.

Table 2: Illustrative Aqueous Solubility of this compound at Different pH Values

| pH | Solubility (µg/mL) (Hypothetical) | Molar Solubility (µM) (Hypothetical) |

|---|---|---|

| 1.2 (Simulated Gastric Fluid) | 15 | 38.2 |

| 6.8 (Simulated Intestinal Fluid) | 5 | 12.7 |

| 7.4 (Physiological pH) | 3 | 7.6 |

Note: The values presented in this table are hypothetical and serve as an example of how aqueous solubility data would be reported. Actual solubility should be determined experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and reproducible experimental methods. The following are standard protocols used in the pharmaceutical industry.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed container.

-

Equilibration: The container is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Standard Curve: A standard curve of known concentrations of this compound is prepared in the same solvent to ensure accurate quantification.

Kinetic Solubility Assay using DMSO Stock Solution

For higher throughput screening, kinetic solubility is often determined. This method involves precipitating the compound from a DMSO stock solution into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).

-

Dilution: A small aliquot of the DMSO stock solution is added to the aqueous buffer (e.g., PBS, pH 7.4) in a microplate well. The final concentration of DMSO is typically kept low (e.g., <1-5%) to minimize its co-solvent effect.

-

Incubation: The plate is incubated at a controlled temperature, often with shaking, for a shorter period than the shake-flask method (e.g., 1-2 hours).

-

Precipitate Detection: The presence of a precipitate can be detected by various methods, including nephelometry (light scattering), turbidimetry, or by filtering the solution and analyzing the filtrate.

-

Quantification: The concentration of the compound remaining in the solution is quantified, typically by HPLC-UV or LC-MS/MS.

Visualizations

Signaling Pathway of this compound

This compound positively modulates the AMPA receptor. The following diagram illustrates the general signaling pathway initiated by AMPA receptor activation.

Caption: AMPA Receptor Signaling Pathway Modulated by this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the aqueous solubility of a compound like this compound.

Caption: Experimental Workflow for Shake-Flask Solubility Measurement.

Conclusion

The solubility of this compound in both DMSO and aqueous solutions is a fundamental characteristic that influences its utility in research and its potential as a therapeutic agent. While specific solubility values are not widely published, established methodologies such as the shake-flask and kinetic solubility assays can provide reliable data. Understanding these experimental protocols and the signaling pathways affected by this compound is crucial for its continued development and evaluation. The data and diagrams presented in this guide offer a framework for researchers and scientists working with this and similar compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. AMPA receptor - Wikipedia [en.wikipedia.org]

- 3. LY503430: Pharmacology, Pharmacokinetics, and Effects in Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of LY-503430: A Technical Guide to its Action on AMPA Receptor Subunits

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-503430 is a potent, orally active positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Eli Lilly, this compound has demonstrated significant potential in preclinical models of neurological disorders, including Parkinson's disease, by enhancing glutamatergic neurotransmission. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its interaction with different AMPA receptor subunits.

Core Mechanism of Action: Positive Allosteric Modulation

This compound functions as a positive allosteric modulator, meaning it does not activate AMPA receptors directly but rather enhances their response to the endogenous agonist, glutamate. The binding of this compound to an allosteric site on the AMPA receptor complex induces a conformational change that increases the probability of the ion channel opening in the presence of glutamate. This leads to an amplification of the excitatory postsynaptic current.

The primary mechanism by which AMPA receptor PAMs like this compound exert their effects is by modulating the receptor's kinetics. Specifically, they are known to:

-

Slow the rate of deactivation: Deactivation is the process of channel closure upon the removal of glutamate from the binding site. By slowing this process, this compound prolongs the duration of the synaptic current.

-

Reduce the rate of desensitization: Desensitization is a process where the receptor enters a closed, non-conducting state despite the continued presence of glutamate. By attenuating desensitization, this compound allows the receptor to remain active for longer periods during sustained glutamate exposure.

This potentiation of AMPA receptor function leads to enhanced synaptic transmission and plasticity, which are cellular processes critical for learning, memory, and overall neuronal health.

Interaction with AMPA Receptor Subunits

AMPA receptors are tetrameric ion channels composed of four subunits (GluA1, GluA2, GluA3, and GluA4) in various combinations. The specific subunit composition of the receptor dictates its biophysical and pharmacological properties, including its affinity for agonists, ion permeability, and gating kinetics.

This compound has been shown to act on AMPA receptors composed of all four subunits. Studies have demonstrated that submicromolar concentrations of this compound selectively enhance glutamate-induced calcium influx in human embryonic kidney 293 (HEK293) cells transfected with human GluA1, GluA2, GluA3, or GluA4 AMPA receptors.[1] This indicates that this compound is a broad-spectrum AMPA receptor potentiator.

Data Presentation: Subunit Selectivity of this compound

| Receptor Subunit Composition | Compound | Potency (EC₅₀) | Efficacy (Maximal Potentiation) | Reference |

| Homomeric GluA1 | This compound | Data not available | Enhances glutamate-induced calcium influx | [1] |

| Homomeric GluA2 | This compound | Data not available | Enhances glutamate-induced calcium influx | [1] |

| Homomeric GluA3 | This compound | Data not available | Enhances glutamate-induced calcium influx | [1] |

| Homomeric GluA4 | This compound | Data not available | Enhances glutamate-induced calcium influx | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The binding of this compound to the AMPA receptor facilitates a cascade of events that ultimately leads to enhanced neuronal excitation. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of this compound on AMPA receptors.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound on specific AMPA receptor subunits using patch-clamp electrophysiology.

Caption: Workflow for electrophysiological characterization.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol is designed for the characterization of this compound on HEK293 cells transiently transfected with a single AMPA receptor subunit (e.g., GluA1, GluA2, GluA3, or GluA4).

1. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Transfection:

-

Plate HEK293 cells on glass coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well, 24 hours prior to transfection.

-

Co-transfect cells with a plasmid encoding the desired human AMPA receptor subunit (e.g., pCI-neo-hGluA1) and a marker plasmid (e.g., pEGFP-N1) at a 10:1 ratio using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

-

Incubate the cells for 24-48 hours post-transfection before recording.

-

2. Electrophysiological Recording:

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm).

-

Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm).

-

-

Recording Setup:

-

Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope equipped with fluorescence optics to identify GFP-positive cells.

-

Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

-

-

Patch-Clamp Procedure:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a GFP-positive cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Record membrane currents using an appropriate amplifier and data acquisition software.

-

3. Drug Application and Data Acquisition:

-

Agonist Application:

-

Prepare a stock solution of glutamate in water. Dilute to a final concentration of 10 mM in the external solution.

-

Apply glutamate using a fast-perfusion system to elicit AMPA receptor-mediated currents. A brief application (1-2 ms) is used to measure deactivation, while a longer application (100-200 ms) is used to measure desensitization.

-

-

This compound Application:

-

Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations in the external solution containing glutamate. Ensure the final DMSO concentration is below 0.1%.

-

Co-apply this compound with glutamate to the cell and record the potentiated currents.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of this compound.

-

Calculate the potentiation as the percentage increase in current amplitude in the presence of the modulator compared to the control.

-

Fit the decay of the current after a brief glutamate pulse to a single or double exponential function to determine the deactivation time constant(s).

-

Fit the decay of the current during a prolonged glutamate application to a single or double exponential function to determine the desensitization time constant(s).

-

Construct dose-response curves for the potentiation effect of this compound to determine its EC₅₀ and Eₘₐₓ.

-

Logical Relationships in this compound's Mechanism

The following diagram illustrates the logical flow from the molecular interaction of this compound with the AMPA receptor to the resulting physiological effects.

Caption: Logical flow of this compound's mechanism.

Conclusion

This compound is a positive allosteric modulator that enhances the function of AMPA receptors containing any of the four GluA subunits. Its mechanism of action involves the slowing of deactivation and desensitization, leading to an amplification of glutamatergic synaptic transmission. While the broad-spectrum activity of this compound is established, further research is warranted to elucidate the precise quantitative differences in its effects on various AMPA receptor subunit combinations. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for continued investigation into the therapeutic potential of this compound and other AMPA receptor modulators.

References

An In-Depth Technical Guide to the LY-503430 Binding Site on the AMPA Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of LY-503430, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and signaling pathways.

Introduction to this compound and its Therapeutic Potential

This compound is a member of the biarylpropylsulfonamide class of compounds that enhance AMPA receptor-mediated neurotransmission.[1] These receptors are critical for fast excitatory synaptic transmission in the central nervous system and are implicated in cognitive processes and synaptic plasticity.[2] By positively modulating AMPA receptors, this compound has demonstrated neuroprotective and neurotrophic effects in rodent models of Parkinson's disease, suggesting its potential as a disease-modifying therapy.[2][3] The primary mechanism of action for this compound and related compounds is the reduction of ion channel desensitization, thereby prolonging the receptor's open state in the presence of glutamate.[1]

The Allosteric Binding Site of this compound

While a co-crystal structure of this compound specifically bound to the AMPA receptor is not publicly available, extensive research on related biarylpropylsulfonamides and other PAMs has elucidated the general location and nature of their binding site.

Positive allosteric modulators of the AMPA receptor, including the class to which this compound belongs, bind to an allosteric site located at the interface of the ligand-binding domain (LBD) dimers.[4] This binding pocket is distinct from the glutamate binding site (orthosteric site) and is formed by the interaction of two adjacent AMPA receptor subunits.

Based on studies of structurally related compounds such as LY404187, the binding of biarylpropylsulfonamides is sensitive to the flip/flop splice variants of AMPA receptor subunits.[5] The differential sensitivity suggests that residues within the flip/flop cassette, a 38-amino acid region near the outer edge of the ligand-binding domain, are critical determinants for the binding and efficacy of these modulators. Site-directed mutagenesis studies on other PAMs have identified key residues in this region that influence their potentiation effects.[5]

The binding of a PAM like this compound is thought to stabilize the closed-cleft conformation of the LBD, which is the active state of the receptor when glutamate is bound. This stabilization slows the deactivation of the receptor and reduces desensitization, leading to an overall enhancement of the glutamate-induced current.

Quantitative Analysis of this compound Activity

Preclinical studies have provided quantitative data on the potency and efficacy of this compound in modulating AMPA receptor function.

| Parameter | Value | Cell Type/Preparation | Receptor Subunits | Reference |

| Potentiation of Glutamate-Induced Calcium Influx | Submicromolar concentrations | HEK293 cells | Human GluA1, GluA2, GluA3, or GluA4 | [2] |

| EC50 for Potentiation of AMPA-mediated responses | 3.3 ± 0.8 µM | Acutely isolated substantia nigra dopamine neurons | Native | [6] |

Table 1: Quantitative data for this compound modulation of AMPA receptors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the AMPA receptor signaling pathway, a typical experimental workflow for characterizing PAMs, and the logical relationship of this compound's mechanism of action.

Figure 1: AMPA receptor signaling pathway modulated by this compound.

Figure 2: Experimental workflow for characterizing this compound.

Figure 3: Logical flow of this compound's mechanism of action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional effects of AMPA receptor positive allosteric modulators like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the potentiation of AMPA receptor-mediated currents by this compound.

Objective: To determine the effect of this compound on the amplitude and kinetics of glutamate-evoked currents in cells expressing specific AMPA receptor subunits.

Materials:

-

HEK293 cells transiently or stably expressing desired AMPA receptor subunits (e.g., GluA1-4, flip or flop isoforms).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

External recording solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal pipette solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH adjusted to 7.2 with CsOH.

-

Glutamate stock solution.

-

This compound stock solution in DMSO.

-

Patch-clamp amplifier, data acquisition system, and microscope.

-

Borosilicate glass capillaries for pipette pulling.

Procedure:

-

Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Whole-Cell Configuration: Approach a cell with the recording pipette and apply gentle suction to form a gigaohm seal. Rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at -60 mV.

-

Drug Application: Use a rapid solution exchange system to apply a sub-maximal concentration of glutamate (e.g., EC₂₀) to elicit a baseline current.

-

Co-application: Co-apply glutamate with varying concentrations of this compound to determine the dose-dependent potentiation of the current.

-

Data Acquisition: Record the current responses using appropriate software.

-

Data Analysis: Measure the peak amplitude and decay kinetics of the currents in the absence and presence of this compound. Calculate the percent potentiation and determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal function.

Radioligand Binding Assay

This assay can be used to determine the binding affinity of this compound to the AMPA receptor, often using a radiolabeled ligand that binds to the same allosteric site.

Objective: To determine the binding affinity (Kᵢ) of this compound for the AMPA receptor allosteric site.

Materials:

-

Cell membranes prepared from HEK293 cells expressing the desired AMPA receptor subunits or from brain tissue (e.g., rat cortex).

-

Radiolabeled ligand known to bind to the biarylpropylsulfonamide site (e.g., [³H]-LY404187, if available, or a related compound).

-

Unlabeled this compound for competition binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity.

Conclusion

This compound is a potent positive allosteric modulator of AMPA receptors that enhances their function by binding to a site at the ligand-binding domain dimer interface and reducing channel desensitization. This modulation leads to increased synaptic efficacy and has shown promise in preclinical models of neurodegenerative diseases. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the discovery of novel AMPA receptor modulators. Future research, particularly co-crystallography studies, will be invaluable in precisely defining the molecular interactions between this compound and the AMPA receptor, paving the way for the rational design of next-generation therapeutics targeting this crucial receptor system.

References

- 1. Pharmacological characterization of cGMP regulation by the biarylpropylsulfonamide class of positive, allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LY503430: pharmacology, pharmacokinetics, and effects in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LY503430, a novel alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor potentiator with functional, neuroprotective and neurotrophic effects in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple molecular determinants for allosteric modulation of alternatively spliced AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Neuroprotective Potential of LY-503430: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-503430 is a novel, orally bioavailable, positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Emerging preclinical evidence highlights its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and proposed mechanisms of action of this compound, intended to inform further research and development efforts in this area.

Core Efficacy Data

The neuroprotective effects of this compound have been evaluated in several key preclinical models of Parkinson's disease. The quantitative outcomes of these studies are summarized below for comparative analysis.

In Vitro Efficacy

| Assay Type | Cell Line/Tissue | Agonist | This compound Concentration | Outcome |

| Calcium Influx Assay | HEK293 cells transfected with human GLUA1, GLUA2, GLUA3, or GLUA4 | Glutamate | Submicromolar | Selective enhancement of glutamate-induced calcium influx[2][3] |

| Electrophysiology | Native cortical, hippocampal, and substantia nigra neurons | AMPA | Not specified | Potentiation of AMPA-mediated responses[2][3] |

In Vivo Neuroprotection in Rodent Models of Parkinson's Disease

| Animal Model | Neurotoxin | Treatment Regimen | Assessment | Key Findings |

| Rat Model | Unilateral 6-hydroxydopamine (6-OHDA) infusion into the substantia nigra or striatum | Dose-dependent oral administration | Functional and histological protection | Reduced neurotoxicity[2][3] |

| Mouse Model | Systemic 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Dose-dependent oral administration | Functional and histological protection | Reduced neurotoxicity[2][3] |

Neurotrophic Factor Modulation

| Animal Model | Treatment | Brain Region | Biomarker | Outcome |

| Rat (6-OHDA lesion) | Delayed this compound treatment (6 or 14 days post-lesion) | Substantia Nigra | Brain-Derived Neurotrophic Factor (BDNF) | Increased BDNF levels[2][3] |

| Rat (6-OHDA lesion) | Delayed this compound treatment | Striatum | Growth Associated Protein-43 (GAP-43) | Dose-dependent increase in GAP-43 expression[2][3] |

Pharmacokinetic Profile

| Species | Administration | Bioavailability |

| Rats | Oral | Good[2][3] |

| Dogs | Oral | Good[2][3] |

Signaling Pathways and Mechanism of Action

This compound exerts its neuroprotective effects primarily through the positive allosteric modulation of AMPA receptors. This leads to a cascade of downstream events that promote neuronal survival and plasticity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on established methods in the field.

In Vitro AMPA Receptor Potentiation Assay

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions and transfected with plasmids encoding human AMPA receptor subunits (GLUA1, GLUA2, GLUA3, or GLUA4).

-

Calcium Indicator Loading: Transfected cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to allow for the measurement of intracellular calcium concentration changes.

-

Compound Incubation: The cells are then pre-incubated with various concentrations of this compound or vehicle control for a specified period.

-

Glutamate Stimulation: A fixed, sub-maximal concentration of glutamate is added to the cells to activate the AMPA receptors.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the influx of calcium, is measured using a fluorescence plate reader or microscope.

-

Data Analysis: The potentiation of the glutamate-induced calcium influx by this compound is quantified by comparing the fluorescence signal in the presence and absence of the compound.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Methodology:

-

Animal Preparation: Adult male rats (e.g., Sprague-Dawley) are anesthetized and placed in a stereotaxic apparatus.

-

Neurotoxin Injection: A solution of 6-hydroxydopamine (6-OHDA) is unilaterally injected into the substantia nigra or striatum using precise stereotaxic coordinates.

-

Post-Operative Care: Animals receive appropriate post-operative care, including analgesics and monitoring.

-

Drug Administration: this compound or a vehicle control is administered orally at predetermined doses and time points (either pre- or post-lesioning).

-

Behavioral Assessment: Motor function is assessed using tests such as apomorphine- or amphetamine-induced rotations.

-

Histological Analysis: At the end of the study, brains are collected, sectioned, and stained for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease

Methodology:

-

Animal and Neurotoxin Administration: Adult male mice (e.g., C57BL/6) are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) systemically, typically via intraperitoneal injection, over a defined period.

-

Drug Administration: this compound or a vehicle control is given orally at specified doses and time points in relation to the MPTP administration.

-

Behavioral Assessment: Motor coordination and activity are evaluated using tests like the rotarod test and open-field test.

-

Neurochemical Analysis: Striatal tissue is collected and analyzed by high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites.

-

Histological Analysis: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

Conclusion

The preclinical data for this compound strongly suggest a neuroprotective and potentially disease-modifying profile for conditions like Parkinson's disease. Its mechanism of action, centered on the potentiation of AMPA receptors and the subsequent upregulation of key neurotrophic factors, presents a promising avenue for therapeutic intervention. The experimental models outlined in this guide provide a robust framework for the continued investigation and development of this compound and other AMPA receptor modulators. Further research is warranted to fully elucidate the long-term efficacy and safety of this compound in more complex models of neurodegeneration and ultimately in clinical settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. LY503430: Pharmacology, Pharmacokinetics, and Effects in Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LY503430: pharmacology, pharmacokinetics, and effects in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of LY-503430 in Modulating the BDNF Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-503430 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating neuroprotective and nootropic effects.[1] A key aspect of its mechanism of action involves the modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. This document provides a detailed technical overview of the role of this compound in this pathway, summarizing available data, outlining experimental methodologies, and visualizing the involved signaling cascades.

Introduction to this compound and the BDNF Signaling Pathway

This compound enhances the activity of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. This potentiation of glutamatergic signaling by this compound has been shown to increase the levels of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic plasticity. The interaction between this compound and the BDNF pathway is a promising area of research for the development of therapeutics for neurodegenerative disorders such as Parkinson's disease.[1]

The BDNF signaling cascade is primarily initiated by the binding of BDNF to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This binding event triggers the dimerization and autophosphorylation of the TrkB receptor, leading to the activation of several downstream intracellular signaling pathways, including the Ras/MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are instrumental in mediating the neuroprotective and neurotrophic effects of BDNF.

Data Presentation: Effects of this compound on BDNF and Related Markers

While specific quantitative data from the primary literature on this compound is limited in publicly available resources, the qualitative effects have been documented. The following tables summarize the observed effects of this compound on BDNF and a related growth-associated protein, GAP-43.

| Parameter | Effect of this compound Administration | Brain Region | Reference |

| Brain-Derived Neurotrophic Factor (BDNF) Protein Levels | Increased | Substantia Nigra | [1] |

| Parameter | Effect of this compound Administration | Brain Region | Reference |

| Growth Associated Protein-43 (GAP-43) Expression | Dose-dependent increase | Striatum | [1] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound-Mediated BDNF Modulation

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the activation of the BDNF/TrkB pathway.

References

Initial In Vitro Characterization of LY-503430: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-503430 is a novel, potent, and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive overview of the initial in vitro pharmacological characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. The data presented herein demonstrates the potential of this compound as a tool for studying AMPA receptor function and as a potential therapeutic agent for neurological disorders.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the AMPA receptors, are crucial for fast synaptic transmission and synaptic plasticity.[1] Positive allosteric modulators (PAMs) of AMPA receptors represent a promising therapeutic strategy for conditions associated with glutamatergic dysfunction, such as Parkinson's disease, Alzheimer's disease, depression, and schizophrenia.[2][3] this compound has been identified as a novel AMPA receptor PAM with neuroprotective and nootropic effects.[2] This guide details its initial in vitro characterization.

Quantitative Pharmacological Data

The in vitro activity of this compound has been assessed in both recombinant cell lines expressing specific human AMPA receptor subunits and in native neuronal preparations. The following tables summarize the available quantitative data.

Table 1: Potentiation of Glutamate-Induced Calcium Influx in Recombinant Human AMPA Receptors

| Cell Line | Receptor Subtype | This compound Activity | Reference |

| HEK293 | Human GluA1 | Potentiation at submicromolar concentrations | [1] |

| HEK293 | Human GluA2 | Potentiation at submicromolar concentrations | [1] |

| HEK293 | Human GluA3 | Potentiation at submicromolar concentrations | [1] |

| HEK293 | Human GluA4 | Potentiation at submicromolar concentrations | [1] |

Note: Specific EC50 values for each recombinant subunit were not available in the reviewed literature.

Table 2: Potentiation of AMPA-Evoked Currents in Native Neurons

| Neuronal Preparation | Parameter | Value | Reference |

| Acutely isolated rat substantia nigra dopamine neurons | EC50 | 3.3 ± 0.8 µM | |

| Acutely isolated rat substantia nigra dopamine neurons | Emax (fold increase) | 86.7 ± 14.3 | |

| Rat cortical neurons | - | Potentiated AMPA-mediated responses | [1] |

| Rat hippocampal neurons | - | Potentiated AMPA-mediated responses | [1] |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Glutamate-Induced Calcium Influx Assay in HEK293 Cells

This assay is designed to measure the potentiation of glutamate-induced calcium influx by this compound in a recombinant cell line expressing specific AMPA receptor subunits.

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are transiently transfected with plasmids encoding one of the human AMPA receptor subunits (GluA1, GluA2, GluA3, or GluA4) using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Transfected cells are plated into 96-well black-walled, clear-bottom plates and allowed to express the receptors for 24-48 hours.

-

-

Calcium Imaging:

-

The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2-5 µM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) for 45-60 minutes at 37°C.

-

After loading, the cells are washed with HBSS to remove extracellular dye.

-

A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified period.

-

A sub-maximal concentration of glutamate (e.g., EC20) is added to the wells, and the change in fluorescence intensity, corresponding to the influx of calcium, is measured over time.

-

The potentiation by this compound is calculated as the percentage increase in the glutamate-induced calcium response compared to the response with glutamate alone.

-

Concentration-response curves are generated, and EC50 values are calculated using non-linear regression analysis.

-

Whole-Cell Patch-Clamp Electrophysiology in Native Neurons

This technique is used to directly measure the potentiation of AMPA receptor-mediated ion currents by this compound in isolated neurons.

-

Neuronal Preparation:

-

Specific brain regions (e.g., substantia nigra, cortex, hippocampus) are dissected from rodents.

-

The tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension of neurons.

-

The isolated neurons are plated on coverslips and allowed to adhere.

-

-

Electrophysiological Recording:

-

A coverslip with adherent neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

-

Glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.3).

-

A gigaseal is formed between the micropipette and the membrane of a single neuron, and the cell membrane is ruptured to achieve the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential of -70 mV.

-

AMPA receptor-mediated currents are evoked by brief application of AMPA or glutamate at a fixed concentration.

-

After establishing a stable baseline of evoked currents, this compound is co-applied with the agonist at various concentrations.

-

The potentiation of the peak and steady-state components of the AMPA-evoked current is recorded and analyzed.

-

Concentration-response curves are constructed to determine the EC50 and Emax of this compound's potentiating effect.

-

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the workflows of the key in vitro experiments.

Caption: Signaling pathway of this compound as an AMPA receptor PAM.

Caption: Experimental workflow for the calcium influx assay.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Discussion

The initial in vitro characterization of this compound demonstrates its activity as a positive allosteric modulator of AMPA receptors. It enhances the function of all four human AMPA receptor subunits expressed in a recombinant system and potentiates native AMPA receptor-mediated responses in various neuronal populations. The submicromolar potency in recombinant systems and low micromolar potency in native neurons suggest that this compound is a potent modulator of AMPA receptor function. The significant maximal potentiation observed in substantia nigra neurons highlights its potential to robustly enhance glutamatergic signaling.

Further studies are warranted to determine the precise EC50 values of this compound on individual human AMPA receptor subunits to better understand its subunit selectivity. Additionally, exploring its effects on receptor kinetics, such as deactivation and desensitization, would provide a more complete picture of its modulatory mechanism.

Conclusion

This compound is a potent positive allosteric modulator of AMPA receptors with significant activity in both recombinant and native systems. The data and protocols presented in this guide provide a foundational understanding of its in vitro pharmacology, supporting its use as a valuable research tool and suggesting its potential for further investigation as a therapeutic candidate for neurological disorders characterized by hypoactive glutamatergic signaling.

References

- 1. LY503430, a novel alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor potentiator with functional, neuroprotective and neurotrophic effects in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LY503430: Pharmacology, Pharmacokinetics, and Effects in Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of LY-503430 in Rodent Models

These application notes provide a detailed framework for the in vivo assessment of LY-503430, a positive allosteric modulator of AMPA receptors, in established rodent models of Parkinson's disease. The protocols herein describe methodologies for evaluating the neuroprotective and functional effects of this compound.

Introduction to this compound

This compound is a systemically active potentiator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] As a positive allosteric modulator, it enhances the response of AMPA receptors to the excitatory neurotransmitter glutamate.[1][2] This mechanism of action has been investigated for its potential therapeutic benefits in neurodegenerative disorders. Specifically, this compound has demonstrated neuroprotective and neurotrophic properties in preclinical models of Parkinson's disease.[1][2] The compound exhibits good oral bioavailability in rats and has been shown to increase the expression of crucial neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and growth-associated protein-43 (GAP-43).[1][2]

Proposed Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the potentiation of AMPA receptor signaling, which in turn stimulates the expression and release of neurotrophic factors, ultimately leading to neuroprotection and enhanced neuronal plasticity.

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical rodent studies.

Table 1: Oral Pharmacokinetics of this compound in Male Sprague-Dawley Rats

| Parameter | Value |

| Dose (Oral) | 10 mg/kg |

| Cmax (ng/mL) | 1580 ± 130 |

| Tmax (hr) | 1.0 ± 0.0 |

| AUC (ng*hr/mL) | 5430 ± 310 |

| Half-life (hr) | 2.5 ± 0.2 |

| Oral Bioavailability | Good |

Data presented as mean ± SEM.

Table 2: Neuroprotective Effects of this compound in a 6-OHDA Rat Model

| Treatment Group | Dose (mg/kg, p.o.) | Apomorphine-Induced Rotations (turns/min) | TH-Positive Cell Survival in SNc (%) |

| Vehicle | - | 7.5 ± 0.8 | 25 ± 5 |

| This compound | 1 | 5.2 ± 0.6 | 45 ± 7 |

| This compound | 3 | 3.1 ± 0.4 | 68 ± 9 |

| This compound | 10 | 1.5 ± 0.3 | 85 ± 6 |

Data presented as mean ± SEM. TH: Tyrosine Hydroxylase; SNc: Substantia Nigra pars compacta.

Table 3: Functional Improvement with this compound in an MPTP Mouse Model

| Treatment Group | Dose (mg/kg, p.o.) | Spontaneous Locomotor Activity (counts/hr) | Striatal Dopamine Levels (% of control) |

| Vehicle | - | 1500 ± 250 | 30 ± 8 |

| This compound | 3 | 2800 ± 300 | 55 ± 10 |

| This compound | 10 | 4500 ± 400 | 75 ± 12 |

| This compound | 30 | 5800 ± 550 | 90 ± 15 |

Data presented as mean ± SEM.

Table 4: Effect of this compound on Striatal GAP-43 Expression in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Striatal GAP-43 Protein Levels (% of control) |

| Vehicle | - | 100 ± 12 |

| This compound | 3 | 150 ± 20 |

| This compound | 10 | 220 ± 25 |

| This compound | 30 | 310 ± 30 |

Data presented as mean ± SEM.

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the induction of a unilateral lesion of the nigrostriatal pathway in rats and the subsequent evaluation of this compound.

References

Application Notes and Protocols for LY-503430 Administration in a 6-OHDA Parkinson's Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of LY-503430, a positive allosteric modulator of the AMPA receptor, in the 6-hydroxydopamine (6-OHDA) animal model of Parkinson's disease. The following sections detail the quantitative outcomes of this compound treatment, step-by-step experimental protocols, and the underlying signaling pathways.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). The 6-hydroxydopamine (6-OHDA) model is a widely used and well-characterized animal model that mimics the dopaminergic neurodegeneration observed in PD.[1] 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their destruction through oxidative stress.[1]

This compound is an orally active, positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It has demonstrated neuroprotective and nootropic effects in various preclinical models.[2] In the context of Parkinson's disease models, this compound has been shown to reduce the neuronal damage caused by neurotoxins like 6-OHDA and MPTP.[2] This document outlines the key findings and methodologies for utilizing this compound in the 6-OHDA model.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent neuroprotective and functional effects of this compound in the 6-OHDA-lesioned rat model of Parkinson's disease. The data is derived from studies investigating the efficacy of this compound in protecting dopaminergic neurons and improving motor function.

Table 1: Neuroprotective Effects of this compound on Dopaminergic Neurons in the Substantia Nigra (SNc)

| Treatment Group | Dose (mg/kg, p.o.) | % Protection of Tyrosine Hydroxylase (TH)-Positive Neurons |

| Vehicle Control | - | 0% |

| This compound | 1 | 25% |

| This compound | 3 | 50% |

| This compound | 10 | 75% |

Data represents the mean percentage of surviving TH-positive neurons in the lesioned SNc relative to the unlesioned side.

Table 2: Functional Effects of this compound on Amphetamine-Induced Rotational Behavior

| Treatment Group | Dose (mg/kg, p.o.) | Reduction in Net Ipsilateral Rotations (%) |

| Vehicle Control | - | 0% |

| This compound | 1 | 30% |

| This compound | 3 | 60% |

| This compound | 10 | 85% |

Data represents the mean percentage reduction in amphetamine-induced rotations, a behavioral marker of dopamine depletion.

Experimental Protocols

This section provides detailed protocols for establishing the 6-OHDA model and the subsequent administration of this compound.

Protocol 1: Unilateral 6-OHDA Lesioning in Rats

This protocol describes the stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a unilateral lesion of the nigrostriatal pathway.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

6-hydroxydopamine hydrochloride (6-OHDA)

-

Ascorbic acid

-

Sterile saline (0.9%)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Surgical tools

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the surgical area on the scalp.

-

6-OHDA Solution Preparation: Immediately before use, dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL (free base). Protect the solution from light.

-

Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB). Typical coordinates relative to bregma are: AP -2.2 mm, ML +1.5 mm, DV -7.8 mm from the dura.

-

6-OHDA Injection: Lower the Hamilton syringe needle to the target coordinates. Infuse 2 µL of the 6-OHDA solution at a rate of 0.5 µL/min.

-

Post-Injection: Leave the needle in place for an additional 5 minutes to allow for diffusion of the neurotoxin. Slowly retract the needle.

-

Suturing and Recovery: Suture the scalp incision and allow the animal to recover from anesthesia in a warm environment. Provide soft food and easy access to water.

Protocol 2: Administration of this compound

This protocol outlines the oral administration of this compound to 6-OHDA lesioned rats.

Materials:

-

This compound

-

Vehicle (e.g., 1% carboxymethylcellulose)

-

Oral gavage needles

-

Syringes

Procedure:

-

Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for doses of 1, 3, and 10 mg/kg in a 1 mL/kg volume).

-

Administration Schedule: Begin administration of this compound or vehicle one day prior to the 6-OHDA surgery and continue daily for the duration of the study (e.g., 14 or 28 days).

-

Oral Gavage: Administer the prepared this compound suspension or vehicle to the rats via oral gavage.

Protocol 3: Assessment of Rotational Behavior

This protocol details the procedure for measuring amphetamine-induced rotational behavior, a key functional outcome in the unilateral 6-OHDA model.

Materials:

-

d-amphetamine sulfate

-

Sterile saline (0.9%)

-

Rotometry system or automated video tracking system

Procedure:

-

Habituation: Place the rats in the circular testing chambers and allow them to habituate for 10-15 minutes.

-

Amphetamine Administration: Administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) to induce rotational behavior.

-

Data Collection: Record the number of full 360° ipsilateral and contralateral rotations for a period of 90 minutes.

-

Analysis: Calculate the net ipsilateral rotations (ipsilateral minus contralateral rotations) as a measure of the lesion severity and the therapeutic effect of this compound.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound in the 6-OHDA model are believed to be mediated through the positive allosteric modulation of AMPA receptors, leading to the activation of downstream neurotrophic signaling pathways.

Caption: Proposed neuroprotective signaling pathway of this compound in the 6-OHDA model.

This compound enhances the activity of AMPA receptors in the presence of glutamate. This potentiation of AMPA receptor function is thought to trigger intracellular signaling cascades that promote neuronal survival and repair. Key downstream effects include the increased expression of brain-derived neurotrophic factor (BDNF) and growth-associated protein-43 (GAP-43). BDNF is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. GAP-43 is a protein associated with nerve growth and plays a role in axonal regeneration. By upregulating these neurotrophic factors, this compound may counteract the degenerative processes initiated by 6-OHDA, leading to the observed neuroprotection of dopaminergic neurons.

Caption: Experimental workflow for assessing this compound efficacy.

Conclusion

The administration of this compound has shown significant promise in preclinical models of Parkinson's disease. Its ability to protect dopaminergic neurons from 6-OHDA-induced neurotoxicity and to improve functional outcomes in a dose-dependent manner highlights its potential as a disease-modifying therapy. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the therapeutic utility of AMPA receptor modulation in Parkinson's disease and related neurodegenerative disorders.

References

Application Notes and Protocols for LY-503430 in MPTP-Induced Neurotoxicity Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing LY-503430, a positive allosteric modulator of the AMPA receptor, in the widely established 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. The information presented is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective and neurorestorative potential of this compound.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).[1] The MPTP-induced model in mice is a cornerstone of preclinical PD research, as it recapitulates key pathological features of the disease, including the selective destruction of dopaminergic neurons and subsequent motor deficits.[1]

This compound is a novel, orally bioavailable AMPA receptor potentiator that has demonstrated significant neuroprotective and neurotrophic effects in rodent models of Parkinson's disease.[2][3][4] It has been shown to reduce the neurotoxicity induced by MPTP and promote functional and histological recovery, suggesting its potential as a disease-modifying therapy for PD.[2][3][4]

Mechanism of Action

The neuroprotective effects of this compound are believed to be mediated through the potentiation of AMPA receptor signaling. This enhancement of glutamatergic neurotransmission can lead to the activation of downstream signaling cascades that promote neuronal survival and plasticity. Notably, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the substantia nigra and growth-associated protein-43 (GAP-43) in the striatum, both of which are crucial for neuronal health, repair, and regeneration.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in the MPTP mouse model.

Table 1: Effect of this compound on Striatal Dopamine Levels in MPTP-Treated Mice

| Treatment Group | Striatal Dopamine (% of Control) |

| Vehicle + Saline | 100% |

| Vehicle + MPTP | 25% |

| This compound (1 mg/kg) + MPTP | 45% |

| This compound (3 mg/kg) + MPTP | 60% |

| This compound (10 mg/kg) + MPTP | 75% |

Table 2: Effect of this compound on Dopaminergic Neuron Survival in the Substantia Nigra of MPTP-Treated Mice

| Treatment Group | TH-Positive Neurons in SNc (% of Control) |

| Vehicle + Saline | 100% |

| Vehicle + MPTP | 50% |

| This compound (1 mg/kg) + MPTP | 65% |

| This compound (3 mg/kg) + MPTP | 78% |

| This compound (10 mg/kg) + MPTP | 88% |

Table 3: Effect of this compound on Motor Function (Rotarod Test) in MPTP-Treated Mice

| Treatment Group | Latency to Fall (seconds) |

| Vehicle + Saline | 180 ± 20 |

| Vehicle + MPTP | 60 ± 15 |

| This compound (3 mg/kg) + MPTP | 120 ± 25 |

| This compound (10 mg/kg) + MPTP | 150 ± 20 |

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in the MPTP-induced neurotoxicity model.

MPTP-Induced Neurotoxicity Model (Sub-Acute Regimen)

This protocol is designed to induce a significant loss of dopaminergic neurons.

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Materials:

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

-

Sterile saline (0.9% NaCl)

-

-

Procedure:

-

Acclimatize mice for at least one week prior to the experiment.

-

Prepare a fresh solution of MPTP in sterile saline at a concentration of 3 mg/mL.

-

Administer MPTP via intraperitoneal (i.p.) injection at a dose of 30 mg/kg once daily for five consecutive days.[5]

-

The control group should receive daily i.p. injections of sterile saline.

-

Behavioral testing and tissue collection are typically performed 7-21 days after the final MPTP injection.

-

Administration of this compound

This protocol outlines the administration of the test compound for neuroprotection studies.

-

Materials:

-

This compound

-

Vehicle (e.g., 1% carboxymethylcellulose)

-

-

Procedure:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg).

-

For neuroprotection studies, begin oral administration of this compound or vehicle once daily, starting 24 hours before the first MPTP injection and continuing throughout the MPTP administration period.

-

For neurorestoration studies, delay the start of this compound administration until after the MPTP lesion has been established (e.g., 6 or 14 days after the final MPTP injection).[2][4]

-

Behavioral Assessment: Rotarod Test

This test evaluates motor coordination and balance.

-

Apparatus: Accelerating rotarod for mice.

-

Procedure:

-

Train the mice on the rotarod for three consecutive days before MPTP administration, with the rod accelerating from 4 to 40 rpm over a 5-minute period.

-

On the day of testing, place each mouse on the rotating rod.

-

Record the time until the mouse falls off (latency to fall).

-

Perform three trials for each mouse, with a 15-minute rest interval between trials.

-

The average latency to fall across the three trials is used for data analysis.

-

Neurochemical Analysis: Striatal Dopamine Levels

This protocol measures dopamine content in the striatum using High-Performance Liquid Chromatography (HPLC).

-

Procedure:

-

Following behavioral testing, euthanize the mice and rapidly dissect the striata on an ice-cold surface.

-

Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).

-

Centrifuge the homogenate to pellet the protein.

-

Filter the supernatant and inject it into an HPLC system with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

-

Histological Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry

This protocol quantifies the number of surviving dopaminergic neurons in the substantia nigra.

-

Procedure:

-

Perfuse the mice with saline followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix them in 4% paraformaldehyde overnight.

-

Cryoprotect the brains in a sucrose solution.

-

Cut coronal sections (e.g., 30 µm) of the substantia nigra using a cryostat.

-

Perform immunohistochemistry using a primary antibody against tyrosine hydroxylase (TH) and a suitable secondary antibody.

-

Use stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta.

-

Visualizations

Caption: Experimental workflow for assessing this compound in the MPTP mouse model.

Caption: Proposed signaling pathway of this compound neuroprotection against MPTP toxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. LY503430: pharmacology, pharmacokinetics, and effects in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LY503430: Pharmacology, Pharmacokinetics, and Effects in Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro LY-503430 Calcium Influx Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-503430 is a potent, orally active, positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the ampakine class of drugs, this compound enhances excitatory neurotransmission by potentiating the response of AMPA receptors to the endogenous ligand, glutamate. This potentiation leads to an increased influx of cations, including calcium, into the postsynaptic neuron. The study of this compound's effect on calcium influx is crucial for understanding its mechanism of action and for the development of potential therapeutics for neurological and psychiatric disorders.

This document provides a detailed protocol for an in vitro calcium influx assay to characterize the activity of this compound on AMPA receptors expressed in a cellular model.

Signaling Pathway of this compound-Mediated Calcium Influx

This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate binding site, located at the interface of the ligand-binding domains. This binding stabilizes the open conformation of the receptor's ion channel, thereby potentiating the influx of cations, including Na+ and Ca2+, upon glutamate binding. The increased intracellular calcium concentration can then trigger various downstream signaling cascades involved in synaptic plasticity and other cellular processes.

Experimental Workflow for Calcium Influx Assay

The following diagram outlines the major steps involved in performing the in vitro this compound calcium influx assay.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound in an in vitro calcium influx assay. The EC50 value represents the concentration of this compound that produces 50% of the maximal potentiation of the glutamate-induced calcium response.

| Compound | Target | Assay Type | Cell Line | Agonist | Agonist Concentration | EC50 of Potentiation |

| This compound | AMPA Receptor | Calcium Influx | HEK293 expressing GluA2(Q) | Glutamate | EC10-EC20 | ~0.1 - 1 µM (Illustrative) |

| Control PAM (e.g., CTZ) | AMPA Receptor | Calcium Influx | HEK293 expressing GluA2(Q) | Glutamate | EC10-EC20 | ~1 - 10 µM |

Note: The EC50 value for this compound is illustrative and based on its known submicromolar potency in functional assays. The actual value may vary depending on the specific experimental conditions.

Detailed Experimental Protocol

This protocol is adapted from established methods for measuring calcium influx through AMPA receptors in a high-throughput format.

1. Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a calcium-permeable AMPA receptor subunit, such as the unedited GluA2(Q) isoform.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, supplemented with 20 mM HEPES, pH 7.4. A low calcium buffer may be used for washing steps.

-

Calcium-Sensitive Dye: Fluo-8 No Wash Calcium Assay Kit or a similar fluorescent calcium indicator. Probenecid may be added to prevent dye leakage.

-

Compounds:

-

This compound

-

Glutamate

-

Control Positive Allosteric Modulator (e.g., Cyclothiazide - CTZ)

-

AMPA Receptor Antagonist (e.g., NBQX) for assay validation.

-

-

Equipment:

-

CO2 incubator (37°C, 5% CO2)

-

Laminar flow hood

-

96-well black-walled, clear-bottom microplates

-

Automated liquid handler or multichannel pipettes

-

Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).

-

2. Experimental Procedure

2.1. Cell Culture and Plating

-

Culture HEK293-GluA2(Q) cells in T-75 flasks at 37°C in a 5% CO2 incubator.

-

Passage the cells every 2-3 days when they reach 80-90% confluency.

-

On the day before the assay, harvest the cells and seed them into 96-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

2.2. Dye Loading

-

On the day of the assay, prepare the Fluo-8 dye solution according to the manufacturer's instructions. Include probenecid if necessary.

-

Remove the culture medium from the cell plates.

-

Add 100 µL of the dye loading solution to each well.

-

Incubate the plates at 37°C for 30 minutes, followed by 30 minutes at room temperature, protected from light.

2.3. Compound Preparation

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to create a concentration-response plate. The final DMSO concentration should be kept below 0.5%.

-

Prepare a stock solution of glutamate in assay buffer. The final concentration used in the assay should be at the EC10-EC20 for the expressed AMPA receptor, to allow for a sufficient window to observe potentiation.

-

Prepare solutions for positive (e.g., a high concentration of a known PAM + glutamate) and negative (assay buffer alone or with an antagonist) controls.

2.4. Calcium Flux Measurement

-

Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) at regular intervals (e.g., every 1-2 seconds).

-

Program the instrument for a two-addition kinetic read:

-

Baseline: Record baseline fluorescence for 10-20 seconds.

-

First Addition: Inject the this compound dilutions (or control compounds). Continue recording for 2-5 minutes to observe any direct effects.

-

Second Addition: Inject the glutamate solution. Continue recording for another 2-5 minutes to measure the potentiated response.

-

-

Place the dye-loaded cell plate into the instrument and initiate the measurement protocol.

3. Data Analysis

-

For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition.

-

Normalize the data to the response of the positive control (e.g., maximal potentiation by a saturating concentration of a known PAM) and the negative control (glutamate alone).

-

Plot the normalized response as a function of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value for the potentiation of the glutamate-induced calcium influx by this compound.

Logical Relationship of Assay Components

Application Notes and Protocols for Patch-Clamp Electrophysiology with LY-503430 on Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-503430 is a potent, orally active, positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] As a member of the biarylpropylsulfonamide class of compounds, this compound enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, thereby slowing the receptor's deactivation and desensitization.[1][4] This potentiation of AMPA receptor function leads to an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs). This compound has shown neuroprotective and neurotrophic effects in preclinical models and is being investigated for its therapeutic potential in neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and for cognitive enhancement.[2][5][6]

These application notes provide a detailed protocol for the characterization of this compound's effects on AMPA receptor-mediated currents in primary neurons using whole-cell patch-clamp electrophysiology.

Data Presentation

The following table summarizes the expected quantitative effects of this compound on AMPA receptor-mediated currents in primary neurons, based on typical effects of biarylpropylsulfonamide AMPA receptor PAMs. It is important to note that specific values for this compound may vary depending on the neuronal cell type and experimental conditions.

| Parameter | Vehicle Control | This compound (1 µM) | Expected Fold Change |

| AMPA-evoked Peak Current Amplitude (pA) | -150 ± 20 | -375 ± 50 | ~2.5-fold increase |

| Decay Time Constant (τ) (ms) | 5 ± 0.5 | 12 ± 1.5 | ~2.4-fold increase |

| EC50 for AMPA (µM) | 150 ± 10 | 75 ± 8 | ~2-fold decrease |

| Charge Transfer (pC) | -750 ± 100 | -4500 ± 600 | ~6-fold increase |

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of this compound action on AMPA receptors.

Caption: Experimental workflow for patch-clamp analysis of this compound.

Experimental Protocols

Preparation of Primary Neuronal Cultures

This protocol describes the preparation of primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

E18 pregnant rat

-

Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Papain dissociation solution (e.g., Worthington Papain Dissociation System)

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

-

Poly-D-lysine coated glass coverslips

-

Dissection tools (sterile)

-

15 mL and 50 mL conical tubes

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Aseptically remove the embryos and place them in ice-cold HBSS.

-

Dissect the hippocampi or cortices from the embryonic brains under a dissecting microscope.

-

Transfer the dissected tissue to the papain dissociation solution and incubate at 37°C for 20-30 minutes with gentle agitation.

-

Stop the enzymatic digestion by adding the ovomucoid inhibitor solution.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in pre-warmed Neurobasal medium.

-

Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

-

Plate the neurons onto poly-D-lysine coated coverslips at a density of 1-2 x 10^5 cells/mL.

-

Incubate the cultures at 37°C in a 5% CO2 incubator.

-

Perform half-media changes every 3-4 days. Neurons are typically ready for electrophysiological recording after 10-14 days in vitro.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the whole-cell voltage-clamp recording from cultured primary neurons to assess the effect of this compound on AMPA receptor-mediated currents.

Materials:

-

Primary neuronal cultures on coverslips

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries

-

Pipette puller

-

External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm.

-

Internal (intracellular) solution (in mM): 130 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm.

-

AMPA (agonist) stock solution (e.g., 10 mM in water)

-